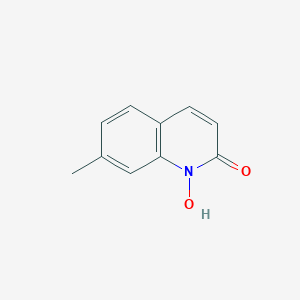

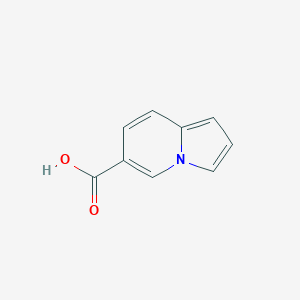

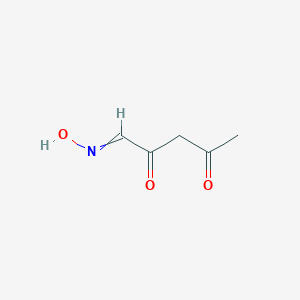

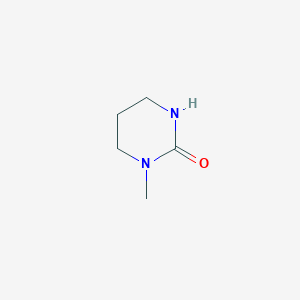

1-Methyltetrahydropyrimidin-2(1H)-one

描述

Synthesis Analysis

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives often involves multi-component reactions (MCRs), which are efficient for constructing complex molecules from simple precursors in a single operation. For instance, a one-pot synthesis approach using catalytic methods has been reported, providing an efficient pathway to these compounds with high yields and under environmentally benign conditions (Shi et al., 2018). Such methodologies underscore the importance of catalysis in the synthesis of complex heterocyclic compounds.

Molecular Structure Analysis

The molecular structure and conformation of 1-Methyltetrahydropyrimidin-2(1H)-one derivatives can be influenced by the specific substituents and their electronic effects. For example, X-ray crystallography and computational studies have revealed insights into the conformations, interactions, and stability of these molecules, offering a deeper understanding of their chemical behavior and reactivity (Bakri et al., 2021).

科学研究应用

Design and Synthesis of Pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

- Scientific Field : Medicinal Chemistry, Oncology

- Summary of Application : The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and their activities against FGFR1, 2, and 3 were evaluated .

- Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives

- Scientific Field : Medicinal Chemistry

- Summary of Application : Pyrimidine moiety exhibiting a wide range of pharmacological activities has been employed in the design of privileged structures in medicinal chemistry .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .

- Results or Outcomes : The results of the biological activities evaluation are not provided in the snippet .

Design, Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives

- Scientific Field : Medicinal Chemistry, Oncology

- Summary of Application : The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .

- Results or Outcomes : Among them, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Synthetic Approaches and Functionalizations of Imidazo[1,2-a]pyrimidines

- Scientific Field : Synthetic Chemistry

- Summary of Application : Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community through different chemosynthetic methodologies .

- Methods of Application : Various synthetic approaches along with its functionalization at 3-positions to construct this privileged scaffold for further use in the development of new chemosynthetic strategies and drug development .

- Results or Outcomes : The mechanisms for the selected reactions are also discussed to observe the formation of this heterocyclic moiety .

Synthesis of Pyrano[2,3-d]pyrimidineone Derivatives

- Scientific Field : Organic Chemistry

- Summary of Application : In this study, the catalytic activity of two imidazole-based dicationic ionic liquids were investigated and compared in the synthesis of pyrano[2,3-d]pyrimidineone derivatives .

- Methods of Application : The study involved the synthesis of 5-arylidene (thio)barbituric acid, 2-arylidene malononitrile, 4H-pyran, and pyrano[2,3-d]pyrimidineone derivatives .

- Results or Outcomes : The effect of anions on the catalytic activity was investigated .

Design, Synthesis and Biological Evaluation of 1H-Pyrrolo[2,3-b]pyridine Derivatives

- Scientific Field : Medicinal Chemistry, Oncology

- Summary of Application : The abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors. Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

- Methods of Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .

- Results or Outcomes : Among them, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

安全和危害

The safety information for 1-Methyltetrahydropyrimidin-2(1H)-one includes hazard statements H315-H319-H335, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements include recommendations for handling and storage, as well as first aid measures .

属性

IUPAC Name |

1-methyl-1,3-diazinan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c1-7-4-2-3-6-5(7)8/h2-4H2,1H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYPZADTXISTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511916 | |

| Record name | 1-Methyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyltetrahydropyrimidin-2(1H)-one | |

CAS RN |

10166-54-8 | |

| Record name | 1-Methyltetrahydropyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。